molecular formula C11H13NO2 B6257040 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid CAS No. 1391072-58-4

2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Cat. No.: B6257040
CAS No.: 1391072-58-4
M. Wt: 191.2
InChI Key:
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Description

2-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a quinoline core structure with a carboxylic acid group at the 6th position and a methyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the Vilsmeier-Haack formylation reaction of 1,2,2,4-tetramethyl-1,2-dihydroquinoline, followed by subsequent reactions to introduce the carboxylic acid group . Another method includes the condensation of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with methylene-active compounds such as ethyl cyanoacetate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The methyl group at the 2nd position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in organic synthesis and medicinal chemistry.

Scientific Research Applications

2-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, leading to changes in their activity and function .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroquinoline-6-carboxylic acid: Lacks the methyl group at the 2nd position.

    2-Methylquinoline-3-carboxylic acid: Has a carboxylic acid group at the 3rd position instead of the 6th.

    4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: The methyl group is at the 4th position instead of the 2nd

Uniqueness: The presence of the methyl group at the 2nd position and the carboxylic acid group at the 6th position makes 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid unique. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

1391072-58-4

Molecular Formula

C11H13NO2

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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